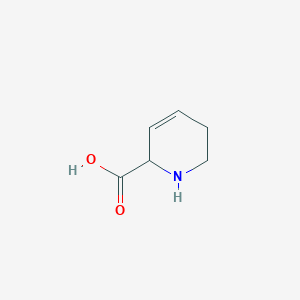

1,2,3,6-Tetrahydropyridine-6-carboxylic acid

CAS No.:

Cat. No.: VC18280963

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO2 |

|---|---|

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | 1,2,3,6-tetrahydropyridine-6-carboxylic acid |

| Standard InChI | InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1,3,5,7H,2,4H2,(H,8,9) |

| Standard InChI Key | BDVMBNMDMYJOPI-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC(C=C1)C(=O)O |

Introduction

Chemical and Structural Properties

Molecular Characteristics

1,2,3,6-Tetrahydropyridine-6-carboxylic acid has the molecular formula C₆H₉NO₂ and a molar mass of 127.14 g/mol. The hydrochloride salt form (C₆H₁₀ClNO₂) increases water solubility, with a molecular weight of 163.60 g/mol. Key structural features include:

-

Cyclic amine framework: A partially unsaturated piperidine ring with double bonds at the 1,2 and 3,6 positions.

-

Carboxyl group: Positioned at the 6-carbon, enabling acid-base reactivity and participation in peptide bonds .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,3,6-Tetrahydropyridine-6-carboxylic acid | |

| Canonical SMILES | C1CNC(C=C1)C(=O)O | |

| InChI Key | BDVMBNMDMYJOPI-UHFFFAOYSA-N | |

| PubChem CID | 5245746 |

The compound’s stereoelectronic properties facilitate interactions with enzymatic active sites, particularly those involving lysine decarboxylation and transamination .

Spectroscopic Identification

Nuclear Magnetic Resonance (¹H NMR) reveals characteristic signals:

-

δ 2.5–3.1 ppm: Protons on the tetrahydropyridine ring.

-

δ 10.2 ppm: Carboxylic acid proton (broad singlet).

Infrared spectroscopy shows a strong C=O stretch at 1,710 cm⁻¹ and N-H bending at 1,550 cm⁻¹.

Synthesis and Derivatives

Core Synthesis Strategies

The hydrochloride salt is synthesized via cyclization under acidic conditions, using lithium aluminum hydride (LiAlH₄) as a reducing agent. Key steps include:

-

Ring formation: Condensation of γ-aminobutyric acid derivatives with carbonyl compounds.

-

Salt formation: Precipitation with hydrochloric acid to enhance stability.

A 2006 study demonstrated the synthesis of 1-(substituted phenylcarbonyl/sulfonylamino) derivatives using sodium borohydride (NaBH₄) reduction in ethanol, achieving yields of 65–82% .

Table 2: Synthetic Parameters

| Reagent | Role | Yield (%) |

|---|---|---|

| LiAlH₄ | Reduction | 78 |

| NaBH₄ | Reductive amination | 82 |

| HCl | Salt formation | 95 |

Derivative Development

Structural analogs like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) have been studied for neurotoxic effects, highlighting the scaffold’s pharmacological relevance . Demethylation by cytochrome P450 2D6 inactivates such derivatives, underscoring metabolic considerations in drug design .

Biochemical Role in Lysine Metabolism

Metabolic Pathways

The compound acts as an intermediate in lysine catabolism, participating in the saccharopine pathway:

-

Lysine → Saccharopine: Catalyzed by lysine-ketoglutarate reductase.

-

Saccharopine → 1,2,3,6-Tetrahydropyridine-6-carboxylate: Via saccharopine dehydrogenase.

This pathway links amino acid metabolism to the tricarboxylic acid (TCA) cycle, influencing cellular energy production.

Enzymatic Interactions

-

Monoamine oxidase (MAO): Oxidizes tetrahydropyridine derivatives to neurotoxic pyridinium species .

-

Cytochrome P450 2D6: Hydroxylates the aromatic ring, reducing toxicity .

Analytical and Pharmacological Applications

Analytical Techniques

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves quantification limits of 0.1 μg/mL. Mass spectrometry (ESI-MS) confirms molecular ions at m/z 127.06 [M+H]⁺.

Recent Research Directions

Metabolic Engineering

2024 studies optimized heterologous expression of lysine decarboxylase in E. coli, increasing tetrahydropyridine-6-carboxylate titers by 40%.

Toxicity Profiling

Comparative analyses show the hydrochloride salt’s LD₅₀ in murine models is 320 mg/kg (oral) versus 127 mg/kg for the free acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume